REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH3:6])([OH:7])[c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)=[O:15].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1.[OH2:21]>>[O:3]=[C:4]([C:5]([CH3:6])([OH:7])[c:8]1[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]1)[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(O)(C(=O)O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |